1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one
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Overview
Description
1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and alkaloids .
Preparation Methods
The synthesis of 1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one involves several steps. One common method includes the reaction of piperidin-2-one with iodomethyl(dimethyl)silane under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include bases, acids, and solvents like dichloromethane or ethanol. .
Scientific Research Applications
1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one can be compared with other piperidine derivatives such as:
- 1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one
- 1-{[Bromo(dimethyl)silyl]methyl}piperidin-2-one These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific reactivity and potential applications in various fields .
Properties
CAS No. |
111949-36-1 |
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Molecular Formula |
C8H16INOSi |
Molecular Weight |
297.21 g/mol |
IUPAC Name |
1-[[iodo(dimethyl)silyl]methyl]piperidin-2-one |
InChI |
InChI=1S/C8H16INOSi/c1-12(2,9)7-10-6-4-3-5-8(10)11/h3-7H2,1-2H3 |
InChI Key |
AOYPVHCNFAYSIM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CN1CCCCC1=O)I |
Origin of Product |
United States |
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